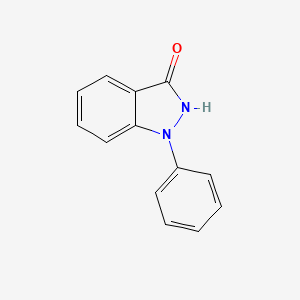

1H-Indazol-3-ol, 1-phenyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Indazol-3-ol, 1-phenyl- is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-Indazol-3-ol, 1-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34820. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Indazol-3-ol, 1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazol-3-ol, 1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1H-Indazol-3-ol and its derivatives, including 1-phenyl-1H-indazol-3-ol, have विविध biological applications, drawing considerable attention in scientific research . Indazolones, compounds analogous to indazol-3-ols, exhibit anticancer, anti-inflammatory, analgesic, antipsychotic, antiviral, and antihyperlipidemic activities .

Synthesis and Reactions

N-aryl indazol-3-ols can be modified via transition-metal-catalyzed C–H modification with α-diazo carbonyls, alkynes, acrylates, and nitroalkenes . For example, scientists have explored the Rh(III)-catalyzed 1,4-addition of N-aryl indazol-3-ols with N-phenyl maleimide .

Rh(III)-Catalyzed C–H Alkylation:

- Reacting N-aryl indazol-3-ol with N-phenyl maleimide under Rh(III) catalysis produces succinimide-linked indazol-3-ols .

- A cationic Rh(III) catalyst with HOAc can promote the reaction of 1a and 2a to yield 3a .

- The meta-NO2-substituted substrate 1h can be efficiently coupled with 2d using a neutral Rh(III)Cp*(OAc)2 catalyst .

- Sterically hindered maleimide 2q , maleate 2r as a cis-olefin, and dihydropyrrol-2-one 2s are unsuccessful in this coupling reaction .

Gram-Scale Experiments:

Mechanistic Studies:

- Deuterium labeling experiments suggest that C–H bond cleavage might be involved in the rate-determining step .

- A plausible reaction mechanism involves a cationic Rh(III) catalyst undergoing C–H activation with 1a to produce a rhodacycle intermediate A . The coordination and migratory insertion of maleimide 2a deliver a seven-membered rhodacycle intermediate C . Protonation with PivOH provides the desired product 3a and a recyclable Rh(III) catalyst .

Transformations:

- Succinimide-containing indazol-3-ol 3d can undergo transformations such as triflation of the hydroxyl group on the indazole architecture .

Structural Information for 1H-Indazol-3-ol

- IUPAC Name: 1,2-dihydroindazol-3-one

- Molecular Formula: C7H6N2O

- Molecular Weight: 134.14 g/mol

- InChI: InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10)

- InChIKey: SWEICGMKXPNXNU-UHFFFAOYSA-N

- SMILES: C1=CC=C2C(=C1)C(=O)NN2

Applications

Indazole compounds, including 1-substituted 3-indazolols, have potential as ketohexokinase inhibitors . 1-benzyl-1H-indazol-3-ol copper(II) derivatives have been synthesized and characterized for biomedical applications .

1-(Quinolin-2-yl)-1 H-indazol-3-ol (1n ):

- Yield: 1.01 g (72%)

- Light yellow solid

- mp = 249.2–250.7 °C

- 1H NMR (400 MHz, DMSO- d6) δ 11.7 (brs, 1H), 9.05 (d, J = 8.4 Hz, 1H), 8.42 (d, J = 9.2 Hz, 1H), 8.02–8.00 (m, 2H), 7.92 (dd, J = 8.4, 1.6 Hz, 1H), 7.81 (dt, J = 8.0, 1.2 Hz, 1H), 7.75 (ddd, J = 10.0, 7.2, 1.6 Hz, 1H), 7.63 (ddd, J = 9.6, 6.8, 1.2 Hz, 1H), 7.49 (ddd, J = 9.2, 6.8, 1.2 Hz, 1H), 7.31 (ddd, J = 8.8, 6.8, 0.8 Hz, 1H); 13C NMR (100 MHz,

Trifluoroacetic Acid (TFA) in Research

Trifluoroacetic acid is used in various research applications, including:

- Converting insoluble polyglutamine peptides to soluble monomers .

- Signal enhancement for peptide analysis in liquid chromatography-electrospray ionization mass spectrometry .

- As a modifier in reverse-phase high-performance liquid chromatography, though it can cause signal suppression for basic compounds when analyzed by electrospray ionization mass spectrometry (ESI-MS) . This suppression is due to strong ion pairing between the TFA anion and the protonated sample cation .

属性

CAS 编号 |

28561-80-0 |

|---|---|

分子式 |

C13H10N2O |

分子量 |

210.23 g/mol |

IUPAC 名称 |

1-phenyl-2H-indazol-3-one |

InChI |

InChI=1S/C13H10N2O/c16-13-11-8-4-5-9-12(11)15(14-13)10-6-2-1-3-7-10/h1-9H,(H,14,16) |

InChI 键 |

MTYIBGCJCVRBMH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N2 |

规范 SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N2 |

Key on ui other cas no. |

28561-80-0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。